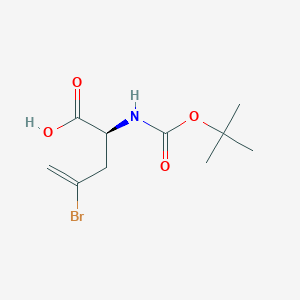

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

Description

Properties

IUPAC Name |

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376139 | |

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151215-34-8 | |

| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, also known by its synonym Boc-(S)-(2-bromoallyl)glycine, is a synthetic amino acid derivative. Its structure incorporates a vinyl bromide moiety, making it a potentially valuable building block in organic synthesis, particularly for the introduction of a reactive handle for cross-coupling reactions or other transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in peptide synthesis and other applications where controlled reactivity of the amine is required. This technical guide provides a summary of the available chemical properties, a generalized synthetic approach, and a discussion of its potential applications based on its structural features.

Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a compilation of data from various chemical suppliers provides the following information. It is important to note that some of these values may be predicted and should be confirmed experimentally.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 151215-34-8 | Multiple Suppliers |

| Molecular Formula | C10H16BrNO4 | Multiple Suppliers |

| Molecular Weight | 294.14 g/mol | Multiple Suppliers |

| Appearance | White to off-white solid | General Observation |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | General chemical knowledge |

Table 2: Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of structurally similar vinyl bromide-containing amino acids. A plausible approach involves the allylation of a protected glycine equivalent followed by bromination.

Generalized Experimental Protocol

Scheme 1: Plausible Synthetic Route

A protected glycine derivative, such as N-Boc-glycine methyl ester, can be alkylated with an appropriate three-carbon electrophile containing a terminal alkyne. The resulting alkyne can then undergo hydrobromination to yield the target vinyl bromide.

Step 1: Alkylation. To a solution of N-Boc-glycine methyl ester in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like lithium diisopropylamide (LDA) is added dropwise to generate the enolate. Propargyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 2: Hydrobromination. The alkyne from the previous step is dissolved in a suitable solvent, and a solution of hydrobromic acid (HBr) is added. The reaction may proceed via a radical mechanism, often initiated by peroxides or UV light, to favor the anti-Markovnikov addition of HBr, yielding the terminal vinyl bromide.

Step 3: Saponification. The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the final carboxylic acid product.

Step 4: Purification. The final compound is purified by column chromatography on silica gel.

Synthetic Workflow Diagram

Biological Activity and Applications

There is no specific information in the literature regarding the biological activity of this compound. However, as a functionalized amino acid, it holds potential in several areas of research and development:

-

Peptide Synthesis: The compound can be incorporated into peptides to introduce a reactive vinyl bromide handle. This functionality can then be used for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), to attach various moieties like aryl, heteroaryl, or other vinyl groups. This allows for the synthesis of modified peptides with unique structural and functional properties.

-

Drug Discovery: The vinyl bromide group can act as a Michael acceptor or a precursor to other functional groups, making this compound a potential starting material for the synthesis of novel small molecule therapeutics. The amino acid scaffold is a common feature in many biologically active molecules.

-

Chemical Biology: As a synthetic amino acid, it could be used as a probe to study enzymatic mechanisms or protein structure and function through its incorporation into proteins.

Potential Signaling Pathway Involvement (Hypothetical)

Given the lack of specific biological data, any discussion of signaling pathway involvement is purely hypothetical. If this compound were to be used as a warhead for a targeted covalent inhibitor, the logical workflow for its development and characterization would be as follows:

Conclusion

This compound is a specialized chemical intermediate with potential applications in peptide synthesis, drug discovery, and chemical biology. While detailed experimental data is scarce in the public domain, its structure suggests utility as a versatile building block. Further research is needed to fully characterize its chemical properties and explore its biological activities. Researchers working with this compound are encouraged to perform thorough analytical characterization.

An In-Depth Technical Guide on (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for (S)-4-bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, a halogenated, non-proteinogenic amino acid derivative. This compound holds potential as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel peptides and small molecule therapeutics.

Molecular Structure and Chemical Identity

This compound is a chiral molecule featuring a pentenoic acid backbone. The key structural features include a bromine atom attached to the C4 position of the vinyl group, an amino group at the C2 position protected with a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety. The "(S)" designation indicates the stereochemistry at the alpha-carbon (C2).

Molecular Structure Visualization:

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-bromopent-4-enoic acid | [] |

| CAS Number | 151215-34-8 | [2] |

| Molecular Formula | C10H16BrNO4 | [2] |

| Molecular Weight | 293.14 g/mol | [2] |

| Canonical SMILES | C=C(Br)C--INVALID-LINK--NC(=O)OC(C)(C)C | [] |

| InChI Key | YTCSGBSYHNQHFD-BYPYZUCNSA-N | [] |

Physicochemical Data

Currently, detailed, experimentally-derived physicochemical data for this compound is not widely available in peer-reviewed literature. The data presented below are predicted values and should be used as an estimation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 279.1 ± 40.0 °C | [] |

| Density | 1.646 ± 0.06 g/cm³ | [] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow:

Caption: A potential synthetic pathway for the target molecule.

3.1. Plausible Synthetic Protocol

The synthesis could potentially start from a commercially available or readily synthesized precursor such as N-Boc-(S)-allylglycine. A common strategy for the introduction of a vinyl bromide is via the reaction of a terminal alkyne with a bromine source. Therefore, a multi-step synthesis could be envisioned:

-

Oxidative Cleavage and Alkyne Formation: The terminal alkene of N-Boc-(S)-allylglycine could be oxidatively cleaved to an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install a terminal alkyne.

-

Hydrobromination of the Alkyne: The resulting (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid could then undergo hydrobromination. This step is crucial for establishing the vinyl bromide moiety. The regioselectivity of the bromine addition would need to be carefully controlled to obtain the desired C4-bromo isomer. Radical-initiated hydrobromination often favors the anti-Markovnikov product.

-

Purification: The final product would require purification, likely through column chromatography on silica gel, to isolate it from reaction byproducts and any unreacted starting materials.

3.2. Boc Group Deprotection

For applications in peptide synthesis or when the free amine is required, the Boc protecting group can be removed under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected amino acid in a solution of 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product, the TFA salt of the deprotected amino acid, can be used directly or further purified.

-

Applications in Research and Drug Development

Halogenated amino acids are valuable tools in chemical biology and drug discovery. The presence of a bromine atom can introduce several advantageous properties:

-

Increased Lipophilicity: The bromo substituent can increase the lipophilicity of a peptide or small molecule, potentially improving cell membrane permeability.

-

Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Conformational Constraints: The steric bulk of the bromine atom can influence the conformational preferences of a peptide backbone, which can be useful for designing peptides with specific secondary structures.

-

Bioisosteric Replacement: Bromine can act as a bioisostere for other functional groups, allowing for the fine-tuning of steric and electronic properties of a molecule.

This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The vinyl bromide functionality also offers a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional diversity.

Signaling Pathway Diagram (Hypothetical):

While no specific signaling pathways involving this molecule have been reported, as a modified amino acid, it could potentially be used to synthesize peptide-based inhibitors of protein-protein interactions.

Caption: Hypothetical mechanism of a peptide inhibitor.

Conclusion

This compound is a synthetically useful, non-proteinogenic amino acid with potential applications in the development of novel therapeutic agents. Its unique combination of a vinyl bromide and a protected amino acid moiety makes it an attractive building block for introducing conformational constraints, enhancing metabolic stability, and enabling further chemical diversification of peptides and small molecules. While detailed experimental data remains to be published in readily accessible sources, its structural features suggest significant potential for advancing drug discovery and chemical biology research.

References

Spectroscopic data for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

A comprehensive technical guide on the spectroscopic and synthetic aspects of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid , a valuable building block for researchers, scientists, and drug development professionals.

Compound Identity and Properties

This compound is a non-proteinogenic amino acid derivative. The presence of a vinyl bromide moiety makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and the introduction of diverse functional groups. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions at other sites of the molecule.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 151215-34-8[1] |

| Molecular Formula | C₁₀H₁₆BrNO₄[1] |

| Molecular Weight | 294.14 g/mol |

Note: The molecular weight for the (R)-enantiomer is reported as 294.14 g/mol . The molecular weight of the unbrominated (S)-enantiomer is 215.25 g/mol .[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the amino acid backbone, and the vinyl bromide moiety.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~2.8-3.0 | m | 2H | -CH₂- |

| ~4.3-4.5 | m | 1H | α-CH |

| ~5.1-5.3 | d | 1H | NH |

| ~5.6 | s | 1H | C=CH₂ (vinyl H) |

| ~5.8 | s | 1H | C=CH₂ (vinyl H) |

| ~10-12 | br s | 1H | -COOH |

Note: Predicted values are based on general chemical shift ranges for similar functional groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28.3 | -C(CH₃)₃ (Boc) |

| ~38-40 | -CH₂- |

| ~52-54 | α-CH |

| ~80.0 | -C(CH₃)₃ (Boc) |

| ~122-124 | C=CH₂ |

| ~128-130 | C=CH₂ |

| ~155.0 | C=O (Boc) |

| ~173-175 | C=O (acid) |

Note: Predicted values are based on general chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (carboxylic acid) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid & carbamate) |

| ~1640 | C=C stretch (alkene) |

| ~1520 | N-H bend (amide II) |

| ~1160 | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 294/296 | [M+H]⁺ (isotopic pattern for Br) |

| 238/240 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 194/196 | [M-Boc+H]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar compounds. The following represents a generalized, multi-step synthetic workflow.

Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Step 1: Boc Protection of (S)-2-Aminopent-4-enoic acid

This step involves the protection of the amino group of the starting material, (S)-2-aminopent-4-enoic acid (L-allylglycine), using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

Dissolve (S)-2-aminopent-4-enoic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to adjust the pH and facilitate the reaction.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Step 2: Allylic Bromination

The second step is the allylic bromination of the terminal double bond using N-bromosuccinimide (NBS) and a radical initiator.

Protocol:

-

Dissolve the Boc-protected amino acid from the previous step in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator, for example, benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.

Signaling Pathways and Applications

While specific signaling pathways involving this exact molecule are not extensively documented, non-proteinogenic amino acids with reactive handles like vinyl bromides are of significant interest in drug development. They can be incorporated into peptides to act as probes for enzyme-substrate interactions or as warheads for covalent inhibitors.

Potential Research Applications

Caption: Potential applications of the title compound in research.

The vinyl bromide functionality allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of a wide array of substituents at this position. This facilitates the generation of diverse chemical libraries for screening against various biological targets. Furthermore, the vinyl halide can act as a Michael acceptor or participate in nucleophilic substitution reactions, making it a candidate for the design of targeted covalent inhibitors.

References

Unveiling the Physicochemical Landscape of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a chiral, halogenated, and protected amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a terminal vinyl bromide and a Boc-protected amine, make it a versatile building block for the synthesis of complex molecules, including peptidomimetics, unnatural amino acids, and pharmacologically active compounds. This technical guide provides a concise summary of its key physical characteristics based on available data.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development. The following table summarizes the known quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C10H16BrNO4 | N/A |

| Molecular Weight | 309.14 g/mol | N/A |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Storage Conditions | Store at 2-8°C |

Note: Further experimental data such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.

Conceptual Experimental Workflow

The synthesis and purification of this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow, highlighting the key stages from starting materials to the final, purified product.

Caption: Generalized workflow for the synthesis and purification of the title compound.

Logical Relationship in Application

The utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules. The vinyl bromide moiety is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Caption: Synthetic utility stemming from the compound's functional groups.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. For detailed experimental protocols and comprehensive safety information, please refer to peer-reviewed scientific literature and material safety data sheets (MSDS) from certified suppliers.

An In-depth Technical Guide to the Stability and Storage of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, a key building block in synthetic organic chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its purity, efficacy, and shelf-life in research and development applications.

Chemical Properties and Structure

This compound is a chiral amino acid derivative featuring a vinyl bromide moiety and a tert-butyloxycarbonyl (Boc) protecting group. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including peptides and potential therapeutic agents. The unprotected analog, 2-Amino-4-bromo-4-pentenoic acid, has been utilized in neuroscience research, suggesting potential applications for its derivatives in pharmaceutical development[1].

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H16BrNO4 |

| Molecular Weight | 294.14 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

Table 2: Recommended Storage and Handling

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The vinyl bromide and amino acid functionalities can be sensitive to oxidation. |

| Light | Protect from light. | The vinyl bromide moiety may be susceptible to photodegradation. |

| Moisture | Store in a dry, desiccated environment. | Moisture can contribute to hydrolysis of the Boc group and potentially the vinyl bromide. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by the reactivity of its key functional groups: the Boc-protected amine, the vinyl bromide, and the carboxylic acid.

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions[2]. However, it is labile to acidic conditions and can also be cleaved thermally[2][3][4].

-

Acid-Catalyzed Degradation: Strong acids will readily cleave the Boc group, yielding the free amine, isobutylene, and carbon dioxide[4]. Even milder acidic conditions can lead to slow hydrolysis.

-

Thermal Degradation: Elevated temperatures can cause the thermal decomposition of the Boc group, leading to the formation of the free amine, isobutylene, and carbon dioxide[3][5].

The vinyl bromide moiety is another potential site of degradation.

-

Hydrolysis: Under acidic conditions, the vinyl bromide can undergo hydrolysis to form a ketone after tautomerization of the initial enol product[6]. Basic conditions are less likely to promote hydrolysis of the vinyl bromide[6].

-

Thermal and Photodegradation: Vinyl halides, in general, can be susceptible to degradation upon exposure to heat and UV light, which can initiate free-radical chain reactions leading to dehydrohalogenation and the formation of polyenes[7][8][9][10].

The compound is expected to be reasonably stable under the recommended storage conditions. However, exposure to acids, high temperatures, and UV light should be avoided to prevent degradation. It is also incompatible with strong oxidizing agents.

The following diagram illustrates the potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways[11][12][13][14].

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

The following diagram outlines the general workflow for a forced degradation study.

References

- 1. netascientific.com [netascientific.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. -NovaBioassays [novabioassays.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Comprehensive Technical Guide to (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a non-canonical, or unnatural, amino acid derivative. Such modified amino acids are of significant interest in medicinal chemistry and drug discovery. The incorporation of unnatural amino acids into peptides or as standalone molecules can enhance stability, selectivity, and bioactivity.[][2] The vinyl bromide moiety, in particular, serves as a versatile handle for various cross-coupling reactions, allowing for the synthesis of complex molecular architectures.[3][4][5] This guide provides a hypothetical, yet scientifically grounded, overview of the synthesis, properties, and potential applications of this compound.

Physicochemical and Spectroscopic Data

Due to the lack of direct experimental data for the title compound, the following table summarizes a combination of calculated properties and data extrapolated from its parent compounds: (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid and (R)-2-Amino-4-bromopent-4-enoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H16BrNO4 | Calculated |

| Molecular Weight | 294.14 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid or liquid | Inferred |

| Boiling Point | ~334.3 °C at 760 mmHg (for parent compound) | [6] |

| Density | ~1.18 g/cm³ (for parent compound) | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons, the α-proton, the methylene protons, the tert-butyl protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (acid and Boc), the vinyl carbons, the α-carbon, the methylene carbon, and the carbons of the tert-butyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely start from a commercially available, suitably protected amino acid precursor. A potential two-step synthesis is outlined below, starting from (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Boc Protection of (S)-2-Aminopent-4-ynoic acid (Hypothetical)

This protocol is based on standard procedures for the N-tert-butoxycarbonylation of amino acids.[7][8]

-

Dissolution: Dissolve (S)-2-aminopent-4-ynoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or THF and water.

-

Basification: Add a base, such as sodium bicarbonate or triethylamine (1.5-2 equivalents), to the solution and stir until the amino acid is fully dissolved.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Hydrobromination of (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid (Hypothetical)

The synthesis of vinyl bromides from terminal alkynes can be achieved using various methods, including the use of N-bromosuccinimide (NBS) or hydrobromic acid.[9][10]

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 equivalents) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equivalents) to the solution.[11]

-

Reaction Conditions: Stir the reaction mixture at room temperature and protect it from light. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

As a non-canonical amino acid, this compound holds potential in several areas of drug discovery.

Caption: Role of the target unnatural amino acid in drug discovery.

-

Peptide Modification: Incorporation into peptides can impart unique conformational constraints and resistance to enzymatic degradation, potentially leading to more stable and potent therapeutics.[12]

-

Scaffold for Synthesis: The vinyl bromide functionality is a key precursor for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening.[3][13]

-

Biochemical Probes: The unique structure can be utilized in the design of chemical probes to study biological processes and protein-protein interactions.[14]

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, literature-based framework for its synthesis, expected properties, and potential applications. The proposed synthetic routes are based on well-established and reliable chemical transformations. As the demand for novel chemical entities in drug discovery continues to grow, unnatural amino acids like the one discussed herein represent a promising frontier for the development of next-generation therapeutics. Further research is warranted to validate the proposed synthesis and fully characterize this intriguing molecule.

References

- 2. nbinno.com [nbinno.com]

- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 4. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, CAS No. 90600-20-7 - iChemical [ichemical.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

An In-depth Technical Guide to the Key Reactive Sites of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a chiral building block with multiple functional groups, making it a versatile substrate for the synthesis of complex organic molecules, including peptidomimetics and other compounds of pharmaceutical interest. Understanding the reactivity of its distinct functional components is crucial for its effective utilization in synthetic strategies. This guide provides a detailed analysis of the key reactive sites of this molecule, supported by experimental context and potential reaction pathways.

Molecular Structure and Key Reactive Sites

The structure of this compound, with CAS Number 151215-34-8 and a molecular formula of C10H16BrNO4[1], incorporates four primary reactive sites:

-

Vinyl Bromide: The carbon-bromine double bond is a key site for transition metal-catalyzed cross-coupling reactions.

-

Alkene (Double Bond): The carbon-carbon double bond can participate in various addition reactions.

-

Carboxylic Acid: This functional group can undergo typical reactions such as esterification, amidation, and reduction.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many conditions but can be selectively removed under acidic conditions to liberate the free amine.

Reactivity and Potential Transformations

The unique arrangement of these functional groups allows for a range of selective transformations. The following table summarizes the principal types of reactions that can occur at each reactive site.

| Reactive Site | Potential Reaction Types | Reagents and Conditions | Expected Outcome |

| Vinyl Bromide | Heck Reaction | Palladium catalyst, base (e.g., K2CO3), alkene | Formation of a new C-C bond, yielding a diene structure.[2] |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Formation of a new C-C bond. | |

| Stille Coupling | Palladium catalyst, organostannane | Formation of a new C-C bond. | |

| C-N Coupling | Palladium catalyst, amine (e.g., pyrrolidine) | Formation of an enamine.[3] | |

| Grignard Reagent Formation | Magnesium (Mg) | Formation of a vinyl Grignard reagent.[4] | |

| Alkene | Michael Addition (Conjugate Addition) | Nucleophiles (e.g., enolates) | Addition of a nucleophile to the β-carbon.[5] |

| Halogenation | Br2, Cl2 | Dihaloalkane formation. | |

| Hydrohalogenation | HBr, HCl | Haloalkane formation. | |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Formation of an ester. |

| Amidation | Amine, coupling agent (e.g., DIC/Oxyma) | Formation of an amide.[6] | |

| Reduction | LiAlH4, BH3 | Reduction to a primary alcohol. | |

| Decarboxylation | Heat, sometimes with acid catalysis | Loss of CO2, typically requires specific β-substitution for ease of reaction.[7] | |

| Boc-Protected Amine | Deprotection (Cleavage) | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Liberation of the free amine.[8] |

| N-Alkylation (under specific conditions) | Strong base, alkylating agent | Potential for N-alkylation, though less common for Boc-amines. |

Experimental Protocols

Detailed experimental procedures are critical for successful synthetic transformations. Below are representative protocols for key reactions involving the primary reactive sites of the title compound.

Protocol 3.1: Palladium-Catalyzed Heck Reaction of the Vinyl Bromide

This protocol describes a typical procedure for the coupling of the vinyl bromide moiety with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylate)

-

Palladium catalyst (e.g., [Pd(C3H5)Cl]2–Tedicyp)[2]

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound and the alkene in DMF.

-

Add the palladium catalyst and potassium carbonate to the reaction mixture.

-

Heat the mixture to 80–130 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3.2: TFA-Mediated Deprotection of the Boc Group

This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane or anisole)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Add a scavenger to the solution to trap the tert-butyl cation that is generated.

-

Add TFA to the mixture and stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude amine salt can be used directly or neutralized with a base.

Visualization of Reaction Pathways

The following diagrams illustrate the logical relationships between the key reactive sites and potential synthetic transformations.

References

- 1. This compound|CAS 151215-34-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 4. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

Commercial suppliers of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

An In-depth Technical Guide to (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid for Researchers and Drug Development Professionals

Introduction

This compound is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a vinyl bromide moiety and a Boc-protected amine, allows for diverse chemical modifications, making it an important intermediate for creating complex bioactive molecules and non-natural amino acids. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, complete with generalized experimental protocols and workflow visualizations.

Commercial Suppliers

This compound, identified by CAS Number 151215-34-8, is a specialized chemical available from a select number of suppliers. Researchers can acquire this compound from companies that focus on providing research chemicals for the pharmaceutical and biotechnology industries. One such supplier is BLDpharm, which lists the compound with a purity of 98%[1]. Other suppliers of related amino acid derivatives include Crysdot LLC, which offers the (R)-enantiomer.

Physicochemical and Product Data

The properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 151215-34-8 | [1][2] |

| Molecular Formula | C₁₀H₁₆BrNO₄ | [1] |

| Molecular Weight | 294.14 g/mol | [1] |

| Purity | ≥98% | [1] |

| MDL Number | MFCD01320852 | [1] |

| Storage Temperature | 2-8°C | |

| Boiling Point | 396.7°C at 760 mmHg |

Experimental Protocols

While specific, detailed protocols for every application of this compound are proprietary or published within specific research contexts, a general procedure for its use as a synthetic intermediate can be outlined. The vinyl bromide and the protected amine are key functional groups for further chemical transformations.

Generalized Protocol: Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling reaction, where the vinyl bromide of this compound is coupled with a boronic acid.

-

Reaction Setup : In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Addition of Reagents : Add the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically sodium carbonate (2-3 equivalents).

-

Reaction Execution : Heat the mixture to reflux (approximately 80-100°C) and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Development

Derivatives of bromo-pentenoic acid are utilized in various fields of chemical and pharmaceutical research.

-

Pharmaceutical Development : This compound is explored for its potential in developing new drugs, particularly those targeting neurological disorders. Its structure can serve as a precursor for novel therapeutic agents[3][4].

-

Neuroscience Research : As an amino acid derivative, it is a useful tool for studying neurotransmitter systems and the role of amino acids in synaptic transmission[3][4].

-

Organic Synthesis : It acts as a versatile intermediate for synthesizing more complex molecules and novel chemical entities in medicinal chemistry[3].

-

Enzyme Inhibition Studies : Researchers have used similar compounds to investigate enzyme inhibition and receptor modulation, which are critical aspects of drug discovery[3].

Visualizations

Workflow for Synthetic Utilization

The following diagram illustrates a generalized workflow for using this compound as a building block in a cross-coupling reaction.

Caption: Generalized workflow for a cross-coupling reaction.

Application Pathways in Drug Discovery

This diagram shows the logical progression from the starting material to its potential applications in the field of drug discovery.

Caption: Potential application pathways in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties.[1] (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a unique synthetic building block that introduces a vinyl bromide functionality into a peptide sequence. This feature opens up a wide range of possibilities for post-synthetic modifications, enabling the creation of novel peptidomimetics and peptide-drug conjugates. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine makes this amino acid suitable for Boc-based solid-phase peptide synthesis (SPPS).[2][3]

The vinyl bromide moiety can serve as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This allows for the introduction of diverse chemical functionalities at a specific position in the peptide, facilitating the development of peptide libraries for screening and optimization.[1] The constrained conformation that can be induced by the resulting modifications may lead to peptides with increased receptor affinity, selectivity, and enhanced stability against enzymatic degradation.[1]

Applications in Drug Development

The use of this compound in peptide synthesis has several potential applications in drug development:

-

Enhanced Biological Activity: The introduction of novel functionalities through post-synthetic modification of the vinyl bromide can lead to improved binding interactions with biological targets.

-

Increased Proteolytic Stability: The modification of the peptide backbone with unnatural amino acids can hinder recognition by proteases, leading to a longer in vivo half-life.[1]

-

Development of Peptide-Drug Conjugates: The vinyl bromide can be used as an attachment point for cytotoxic drugs, imaging agents, or other therapeutic moieties.

-

Conformational Constraints: Cross-coupling reactions can be employed to cyclize peptides or introduce rigid structural elements, which can lock the peptide into a bioactive conformation.[1]

Experimental Protocols

The following protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield resin or other suitable resin for Boc-SPPS

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade or higher

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, anhydrous

Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Preparation and First Amino Acid Coupling:

-

Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

-

Wash the resin with DMF (3x).

-

Couple the first Boc-protected amino acid to the resin.

2. Peptide Chain Elongation:

-

Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat 2x).

-

Wash the resin with DMF (3x).

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of HOBt in DMF.

-

Add 3.0 equivalents of DCC or DIC to the amino acid solution and allow it to pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

After completion, wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

3. Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Perform the cleavage from the resin and removal of side-chain protecting groups using HF or TFMSA in the presence of appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

The cleavage cocktail typically consists of 90% HF and 10% anisole or a mixture of TFA/TFMSA/scavengers.

-

The reaction is typically carried out at 0°C for 1-2 hours.

4. Peptide Precipitation and Purification:

-

After cleavage, precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (3x).

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and other analytical techniques.

Quantitative Data

The following tables provide a template for recording and presenting the quantitative data from the peptide synthesis experiments.

Table 1: Peptide Synthesis Yield and Purity

| Peptide Sequence | Theoretical Yield (mg) | Crude Yield (mg) | Crude Purity (%) | Purified Yield (mg) | Final Purity (%) |

| Example Peptide 1 | |||||

| Example Peptide 2 | |||||

| ... |

Table 2: Characterization of Purified Peptides

| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Retention Time (min) |

| Example Peptide 1 | |||

| Example Peptide 2 | |||

| ... |

Visualizations

Below are diagrams illustrating the key workflows and concepts in the synthesis and application of peptides containing this compound.

Caption: Boc-SPPS workflow for peptide synthesis.

Caption: Post-synthetic modifications and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a valuable chiral building block in asymmetric synthesis, particularly for the preparation of non-natural amino acids and complex peptide structures. Its bifunctional nature, possessing both a protected amino acid moiety and a reactive vinyl bromide, allows for its strategic incorporation into molecules through various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high stereochemical fidelity, making this reagent a powerful tool in medicinal chemistry and drug discovery.

The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further elaboration, such as peptide bond formation. The vinyl bromide functionality serves as a versatile handle for introducing a wide range of substituents, thereby enabling the synthesis of diverse libraries of complex amino acid derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₆BrNO₄ |

| Molecular Weight | 294.14 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (S)-enantiomer |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |

| Storage | Store at 2-8°C to ensure stability. |

Applications in Asymmetric Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity. The most common applications for this building block include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Figure 1: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, typically a boronic acid or ester.[1] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. By coupling this compound with various aryl or vinyl boronic acids, a diverse range of novel, sterically hindered, and functionalized phenylalanine or vinylglycine derivatives can be synthesized.

Representative Reaction Conditions:

| Reagent/Condition | Typical Range/Value | Notes |

| Aryl/Vinyl Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |

| Palladium Catalyst | 2-10 mol% | Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with a phosphine ligand. |

| Base | 2.0 - 3.0 equivalents | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. |

| Solvent | Anhydrous | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is common. |

| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS. |

Heck Reaction

The Heck reaction facilitates the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[3][4] This reaction can be employed to extend the carbon chain of the amino acid and introduce complex olefinic structures. Intramolecular Heck reactions are particularly powerful for the synthesis of cyclic amino acid derivatives.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of an amine base. Utilizing this compound in a Sonogashira coupling allows for the introduction of an alkynyl moiety, which is a versatile functional group for further transformations, including click chemistry, or for its utility in the synthesis of natural products and pharmaceuticals.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields and purity.

General Protocol for Suzuki-Miyaura Coupling

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials and Reagents:

-

This compound

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])

-

Anhydrous solvents (e.g., 1,4-Dioxane and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 equivalents) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion

This compound is a highly useful and versatile chiral building block for the asymmetric synthesis of a wide variety of non-natural amino acids. Its ability to participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the introduction of diverse structural motifs with high stereochemical control. The protocols provided herein offer a general framework for the application of this reagent in synthetic organic chemistry. Researchers should note that while these protocols are based on well-established methodologies, optimization for each specific substrate is often necessary to achieve the best results in terms of yield and purity. The resulting complex amino acid derivatives have significant potential in the development of novel therapeutics, peptidomimetics, and chemical biology tools.

References

- 1. Stereoselective Synthesis of C-Vinyl Glycosides via Palladium-Catalyzed C-H Glycosylation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a versatile synthetic building block, primarily utilized as an unnatural amino acid in peptide synthesis. Its unique structure, featuring a terminal vinyl bromide, offers a powerful handle for post-synthetic modifications, enabling the creation of structurally diverse and constrained peptides. This document provides detailed application notes and experimental protocols for the incorporation of this amino acid into peptide chains and its subsequent modification through cross-coupling reactions and ring-closing metathesis.

Overview of Applications

The primary application of this compound lies in the synthesis of modified peptides for various research and drug discovery purposes. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) using the Boc strategy.

Key applications include:

-

Introduction of a Reactive Handle: The vinyl bromide moiety serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This allows for the site-specific introduction of a wide array of chemical functionalities, including aryl, heteroaryl, and vinyl groups, to the peptide side chain.

-

Formation of Constrained Peptides: When incorporated into a peptide sequence along with another olefin-containing amino acid, the vinyl bromide can participate in ring-closing metathesis (RCM) to form cyclic peptides.[1] Such "stapled" peptides often exhibit enhanced conformational stability, increased resistance to proteolytic degradation, and improved biological activity.[2]

-

Development of Peptidomimetics: The ability to introduce diverse substituents via cross-coupling enables the synthesis of peptidomimetics with novel pharmacological properties.

Physicochemical and Specification Data

| Property | Value |

| IUPAC Name | (2S)-4-bromo-2-[(tert-butoxy)carbonylamino]pent-4-enoic acid |

| Molecular Formula | C₁₀H₁₆BrNO₄ |

| Molecular Weight | 294.14 g/mol |

| CAS Number | 151215-34-8 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Storage | Store at 2-8 °C |

Experimental Protocols

Incorporation into Peptides via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing this compound using the Boc strategy.

Materials:

-

Rink Amide MBHA resin (or other suitable Boc-compatible resin)

-

This compound

-

Other Boc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Cleavage cocktail (e.g., HF or a low/high TFA cocktail)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1-2 minutes.

-

Drain the solution.

-

Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling may be performed to ensure high efficiency.

-

Monitor the coupling completion using a ninhydrin (Kaiser) test.[3]

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Boc Deprotection: After coupling the last amino acid, perform a final Boc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Workflow for Boc-SPPS Incorporation

Caption: General workflow for solid-phase peptide synthesis (SPPS) using the Boc strategy.

Post-Synthetic Modification: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a peptide containing the (S)-4-bromo-vinylglycine residue with a boronic acid on the solid support.

Materials:

-

Peptide-resin containing the (S)-4-bromo-vinylglycine residue

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., DMF, dioxane/water mixture)

Protocol:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.

-

Reaction Setup:

-

To the swollen resin, add the boronic acid (5-10 equivalents relative to resin loading).

-

Add the base (5-10 eq.).

-

In a separate vial, dissolve the palladium catalyst (0.1-0.2 eq.) in the solvent.

-

Degas both the resin suspension and the catalyst solution with argon or nitrogen for 15-20 minutes.

-

-

Reaction: Add the catalyst solution to the resin suspension and heat the mixture at 60-90 °C for 4-12 hours under an inert atmosphere.

-

Washing: After the reaction is complete, cool the mixture to room temperature, drain the solvent, and wash the resin thoroughly with the reaction solvent, water, and DCM.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 80 | 8 | ~75-85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | ~80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (15) | K₃PO₄ | DMF | 85 | 10 | ~65-75 |

Note: Yields are approximate and can vary depending on the peptide sequence and specific reaction conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Post-Synthetic Modification: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of a peptide containing the (S)-4-bromo-vinylglycine residue with an alkene on the solid support.

Materials:

-

Peptide-resin containing the (S)-4-bromo-vinylglycine residue

-

Alkene (e.g., styrene, acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Base (e.g., Et₃N, DIPEA)

-

Solvent (e.g., DMF, NMP)

Protocol:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.

-

Reaction Setup:

-

To the swollen resin, add the alkene (5-10 equivalents relative to resin loading) and the base (5-10 eq.).

-

In a separate vial, dissolve the palladium catalyst (0.1-0.2 eq.) in the solvent.

-

Degas both the resin suspension and the catalyst solution with argon or nitrogen for 15-20 minutes.

-

-

Reaction: Add the catalyst solution to the resin suspension and heat the mixture at 80-110 °C for 6-18 hours under an inert atmosphere.

-

Washing: After the reaction is complete, cool the mixture to room temperature, drain the solvent, and wash the resin thoroughly with the reaction solvent, water, and DCM.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.

Intramolecular Cyclization: Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for the on-resin RCM of a peptide containing the (S)-4-bromo-vinylglycine residue and another olefin-containing amino acid (e.g., allylglycine).

Materials:

-

Peptide-resin containing two olefinic amino acid residues

-

RCM catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, Hoveyda-Grubbs catalyst)

-

Solvent (e.g., DCM, DCE)

Protocol:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.

-

Reaction Setup:

-

In a separate vial, dissolve the RCM catalyst (0.1-0.2 equivalents relative to resin loading) in the solvent to make a ~10 mM solution.

-

Degas the catalyst solution and the resin suspension with argon or nitrogen for 15-20 minutes.

-

-

Reaction: Add the catalyst solution to the resin suspension and agitate the mixture at room temperature to 40 °C for 2-12 hours under an inert atmosphere. The reaction can be performed in two cycles with fresh catalyst.[2]

-

Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with the reaction solvent and DCM.

-

Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.

Workflow for On-Resin RCM

Caption: General workflow for on-resin ring-closing metathesis of a peptide.

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts and other reagents used in the protocols may be toxic or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Cleavage of peptides from the resin using strong acids like HF or TFA is hazardous and must be performed with extreme caution in a properly equipped laboratory.

Troubleshooting

-

Low Coupling Efficiency in SPPS:

-

Perform a double coupling.

-

Use a more potent coupling reagent like HATU or HCTU.

-

Increase the coupling time.

-

-

Incomplete Cross-Coupling or RCM:

-

Ensure all reagents and solvents are anhydrous and properly degassed.

-

Increase the catalyst loading.

-

Try a different catalyst or ligand.

-

Increase the reaction temperature or time.

-

-

Side Reactions during Cleavage:

-

Use appropriate scavengers in the cleavage cocktail to protect sensitive residues.

-

By following these protocols and considering the provided data, researchers can effectively utilize this compound to synthesize a wide range of novel and potentially bioactive peptides.

References

Applications of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Medicinal Chemistry

Abstract: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a synthetic amino acid derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique structure, featuring a vinyl bromide moiety and a Boc-protected amine, allows for its use in the construction of complex molecular architectures, particularly in the field of peptidomimetics and drug discovery. This application note details the potential uses of this compound, provides generalized experimental protocols for its key transformations, and discusses its role in the development of novel therapeutic agents. While specific examples of its incorporation into drug candidates are not extensively documented in publicly available literature, its functional groups suggest a range of valuable applications.

Introduction

This compound, with CAS number 151215-34-8, is classified as a pharmaceutical intermediate and an unusual amino acid.[1][2] The presence of a vinyl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino acid scaffold makes it an ideal candidate for solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics.[6][7][8][9] Peptidomimetics are designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity.[8]

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool for medicinal chemists in several key areas:

-

Synthesis of Novel Peptidomimetics: The vinyl halide can act as a linchpin for the synthesis of constrained cyclic peptides or lactam-bridged structures, which are known to enforce specific secondary conformations like β-turns.[10] This conformational rigidity can lead to enhanced biological activity and selectivity.

-